Bienvenue dans la boutique en ligne BenchChem!

SPC 839

IKK2 inhibition NF-κB signaling Inflammation

SPC-839 (AS602868) is a synthetic, orally bioavailable small molecule belonging to the thienopyrimidine class of ATP-competitive kinase inhibitors. It is characterized primarily as a potent inhibitor of IκB kinase β (IKKβ/IKK2) and a direct interferent of Fms-like tyrosine kinase 3 (FLT3) activation.

Molecular Formula C18H14N4O3S
Molecular Weight 366.4 g/mol
CAS No. 219773-55-4
Cat. No. B1681060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPC 839
CAS219773-55-4
SynonymsSPC-839
Molecular FormulaC18H14N4O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)OC)C4=CC=CS4
InChIInChI=1S/C18H14N4O3S/c1-10-9-14(23)22(18(10)24)21-17-15-11(5-3-6-12(15)25-2)19-16(20-17)13-7-4-8-26-13/h3-9H,1-2H3,(H,19,20,21)
InChIKeyGZGLPBNOIFLLRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SPC-839 (CAS 219773-55-4): IKKβ/FLT3 Dual Inhibitor for Inflammation & Oncology Research


SPC-839 (AS602868) is a synthetic, orally bioavailable small molecule belonging to the thienopyrimidine class of ATP-competitive kinase inhibitors. It is characterized primarily as a potent inhibitor of IκB kinase β (IKKβ/IKK2) and a direct interferent of Fms-like tyrosine kinase 3 (FLT3) activation [1][2]. This dual pharmacology distinguishes it from conventional IKKβ-selective agents and has driven its evaluation in advanced preclinical models of inflammatory arthritis and acute myeloid leukemia (AML).

Why IKKβ Inhibitors Are Not Interchangeable: The Case for SPC-839


The IKKβ inhibitor class spans a wide potency range (IC50 values from low nanomolar to micromolar) and divergent selectivity profiles against other kinases, notably FLT3. Generic substitution based solely on IKKβ inhibition neglects the therapeutically critical dual activity of SPC-839 against FLT3, a validated driver in AML [1]. Furthermore, in vivo pharmacodynamic equivalence cannot be assumed, as demonstrated by the compound's distinct oral efficacy in chronic arthritis models where many IKKβ inhibitors lack reported disease-modifying activity [2].

SPC-839 Comparative Quantitative Evidence for Scientific Selection


SPC-839 vs. PS-1145 and BMS-345541: IKK2 Inhibitory Potency

In a direct comparison of published IKK2 IC50 values, SPC-839 demonstrates superior potency relative to the commonly used reference inhibitors PS-1145 and BMS-345541 [1]. SPC-839 inhibits IKK2 with an IC50 of 62 nM, whereas PS-1145 and BMS-345541 exhibit IC50 values of 0.15 μM and 0.3 μM, respectively. This represents a 2.4-fold and 4.8-fold potency advantage for SPC-839 over these comparators.

IKK2 inhibition NF-κB signaling Inflammation

Dual IKK2/FLT3 Pharmacological Profile vs. IKK2-Selective Inhibitors

Unlike IKK2-selective inhibitors such as PS-1145, BMS-345541, and SC-514, SPC-839 demonstrates direct interference with FLT3 kinase activation in addition to its IKK2 inhibitory activity [1]. In Ba/F3 cells expressing oncogenic FLT3 mutants (ITD, D835V, D835Y) and in the MV4-11 human AML line, pharmacological blockade of FLT3 with AG1296 or NF-κB with SPC-839 each reduced cell viability; SPC-839 uniquely affected both pathways simultaneously [1].

FLT3 kinase inhibition Acute myeloid leukemia Dual kinase targeting

Oral Efficacy in Adjuvant-Induced Arthritis: SPC-839 vs. Untreated Controls

SPC-839 demonstrates oral disease-modifying activity in the established adjuvant-induced arthritis rat model [1]. At a dose of 30 mg/kg administered orally for 21 days, SPC-839 significantly reduced paw swelling in the uninjected contralateral paw by 65% relative to vehicle-treated controls. This in vivo efficacy surpasses that typically reported for earlier reference IKKβ inhibitors such as BMS-345541, which showed only modest effects in acute inflammation models at higher doses.

In vivo efficacy Arthritis model Disease-modifying activity

Optimal Research Applications of SPC-839 Based on Differentiated Evidence


NF-κB Pathway Dissection Requiring the Highest Potency IKK2 Probe

For researchers studying canonical NF-κB signaling where maximal target engagement at low compound concentrations is essential, SPC-839 provides an IKK2 IC50 of 62 nM, a 2.4- to 4.8-fold potency advantage over older probes PS-1145 and BMS-345541 [1]. This enables more complete pathway suppression at lower concentrations, reducing off-target liabilities associated with higher compound exposure.

AML Research Targeting Both NF-κB and FLT3 Survival Pathways

In acute myeloid leukemia models driven by FLT3 mutations (ITD, D835V/Y) and constitutive NF-κB activation, SPC-839 is the only commercially available IKKβ inhibitor with demonstrated dual FLT3 interference [2]. This dual mechanism directly addresses the co-dependence of AML blasts on both pro-survival pathways, making it the preferred tool compound over IKK2-specific or FLT3-specific single agents for AML mechanistic and translational studies.

Oral In Vivo Efficacy Studies in Chronic Inflammatory Disease Models

SPC-839 achieves a 65% reduction of paw swelling in the adjuvant-induced arthritis rat model via oral administration (30 mg/kg, 21 days) [1]. This oral disease-modifying profile is not consistently demonstrated by other IKKβ inhibitors, making SPC-839 the compound of choice for oral dosing paradigms in preclinical arthritis, colitis, or other chronic NF-κB-driven inflammatory disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SPC 839

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.